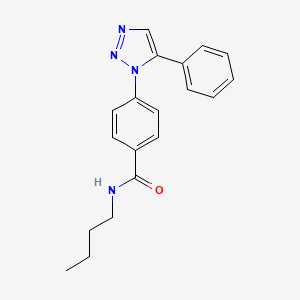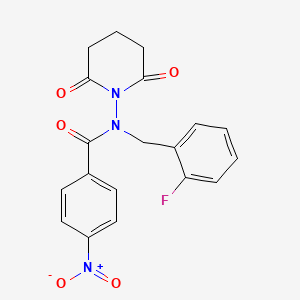
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTB belongs to the class of 1,2,3-triazoles, which have shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood. However, studies have shown that N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and bacterial cell wall synthesis. N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has also been shown to bind to receptors involved in inflammation and pain signaling.
Biochemical and Physiological Effects:
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to have biochemical and physiological effects on cells and organisms. In cancer cells, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide induces apoptosis by activating the caspase cascade, a series of proteases that cleave cellular proteins. In bacteria, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide inhibits cell wall synthesis by interfering with the activity of enzymes involved in peptidoglycan biosynthesis. In animals, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits potent biological activities. However, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide also has limited solubility in organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. In the field of medicinal chemistry, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide could be further investigated for its anticancer properties. Studies could focus on optimizing the structure of N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide to improve its potency and selectivity against cancer cells. In the field of materials science, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide could be further investigated for its potential applications in the synthesis of functional materials. Studies could focus on developing new synthetic routes for N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide and exploring its properties as a building block for polymers and nanoparticles. Overall, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has shown great promise as a versatile chemical compound with potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between N-butyl-4-azidobenzamide and 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine (TCEP). The product is obtained in good yields and high purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been investigated for its anticancer properties. Studies have shown that N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has also been investigated for its antimicrobial properties. Studies have shown that N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. In the field of materials science, N-butyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been investigated for its potential applications in the synthesis of functional materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
N-butyl-4-(5-phenyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-3-13-20-19(24)16-9-11-17(12-10-16)23-18(14-21-22-23)15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVUXLZLJEFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)


![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
methanone](/img/structure/B5088928.png)
![4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)
![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)